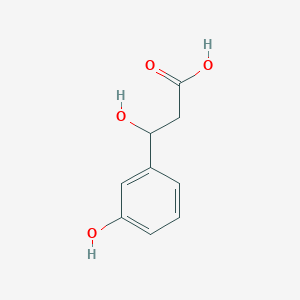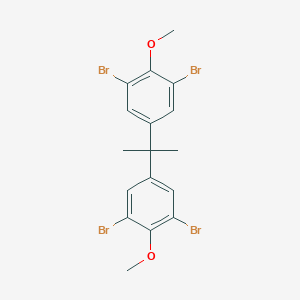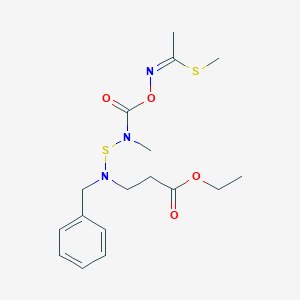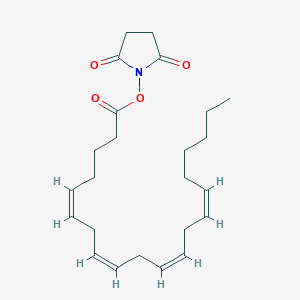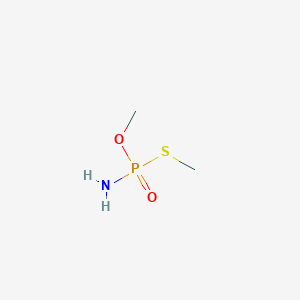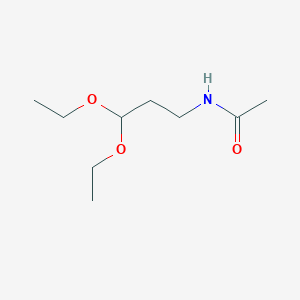
N-(3,3-Diethoxypropyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(3,3-Diethoxypropyl)acetamide often involves complex organic reactions, including acylation, resolution, and crystallization-induced dynamic resolution (CIDR). These methods are designed to achieve high selectivity and yield of the target compound. For example, the synthesis of N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, a related compound, highlights the intricacies involved in constructing the molecule's chiral amine side chain and regioselective functionalization of aromatic starting materials (Ikunaka et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in the acetamide family, including derivatives and related structures, is characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure analysis provides insights into intermolecular hydrogen bonds and the spatial arrangement of molecules, which are crucial for understanding the compound's chemical behavior and reactivity (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving acetamide derivatives can include hydrogenation, acetylation, and interactions with various reagents to form new compounds or modify existing ones. These reactions are pivotal in synthesizing intermediates for pharmaceuticals, dyes, and other industrial chemicals. For example, the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide demonstrates the use of novel catalysts for efficient production (Qun-feng, 2008).
Physical Properties Analysis
The physical properties of N-(3,3-Diethoxypropyl)acetamide and related compounds, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are often determined through rigorous experimental procedures, including X-ray crystallography and electron diffraction, to elucidate the compound's structure in different states (Kimura & Aoki, 1953).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for understanding and predicting the behavior of N-(3,3-Diethoxypropyl)acetamide in various chemical environments. Studies on related compounds provide valuable insights into the mechanisms of action, potential uses, and synthesis routes for novel derivatives with desired properties (Kitano & Kuchitsu, 1973).
Aplicaciones Científicas De Investigación
Catalytic Hydrogenation for Synthesis of Dyes
Acetamide derivatives are important intermediates in the production of azo disperse dyes. The study by Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing the role of acetamide derivatives in dye synthesis (Zhang Qun-feng, 2008).
Acetamide Derivatives from Traditional Medicine
Lu Yang et al. (2015) isolated N-acetyldopamine (NADA) derivatives from Periostracum Cicadae, used in traditional Chinese medicine, indicating the potential medicinal applications of acetamide derivatives (Lu Yang et al., 2015).
Anticonvulsant Properties
A study by A. Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlighted the structural basis for their anticonvulsant activities, further demonstrating the pharmaceutical relevance of acetamide derivatives (A. Camerman et al., 2005).
Herbicide Metabolism
Research on the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes by S. Coleman et al. (2000) illustrates the environmental and health studies related to acetamide compounds, shedding light on their biodegradation and toxicological aspects (S. Coleman et al., 2000).
Acetylation for Antimalarial Drugs
Deepali B Magadum and G. Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a method for synthesizing intermediates for antimalarial drugs (Deepali B Magadum and G. Yadav, 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,3-diethoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEASJBZSJYMFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCNC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Diethoxypropyl)acetamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

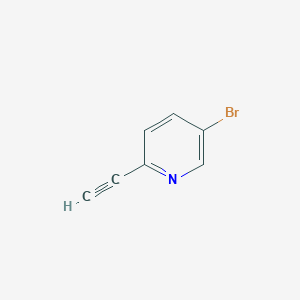
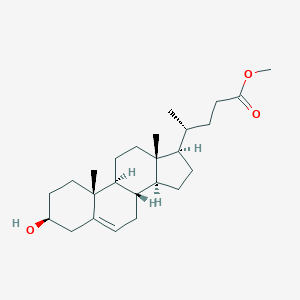
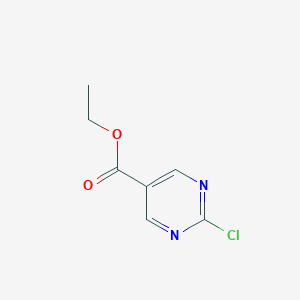
![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)


